molecular formula C17H10IN5O2S B2644685 (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477196-23-9

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2644685
CAS No.: 477196-23-9
M. Wt: 475.26
InChI Key: SZEVUEWIQCBUBF-PXLXIMEGSA-N
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Description

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that features a thiazole ring, an iodoaniline group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the iodoaniline and nitrophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can occur, especially targeting the nitro group to form amino derivatives.

    Substitution: The iodoaniline group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the iodoaniline site.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential. The presence of the nitrophenyl and thiazole groups suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of specialty chemicals, dyes, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
  • (2E)-N-(4-chloroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
  • (2E)-N-(4-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

Uniqueness

The uniqueness of (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide lies in the presence of the iodoaniline group, which can participate in specific chemical reactions that other halogenated analogs may not. This can lead to different biological activities and chemical properties, making it a compound of particular interest in research.

Properties

IUPAC Name

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10IN5O2S/c18-12-4-6-13(7-5-12)21-22-15(9-19)17-20-16(10-26-17)11-2-1-3-14(8-11)23(24)25/h1-8,10,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEVUEWIQCBUBF-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=CC=C(C=C3)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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